Ethyl 4-Oxoazepane-1-carboxylate
Overview
Description
Ethyl 4-Oxoazepane-1-carboxylate is a chemical compound with the molecular formula C9H15NO3 It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-Oxoazepane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl 6-aminohexanoate with phosgene can yield this compound. Another method involves the use of ethyl 6-bromohexanoate and sodium azide, followed by reduction and cyclization.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Oxoazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-Oxoazepane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-Oxoazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. Its effects are mediated through binding to receptors or enzymes, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Ethyl 4-Oxoazepane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-Oxohexanoate: A six-membered ring analog with similar chemical properties but different biological activities.
Ethyl 4-Oxoheptanoate: A seven-membered ring compound with an additional carbon atom, leading to variations in reactivity and applications.
Ethyl 4-Oxooctanoate: An eight-membered ring analog with distinct chemical and biological properties.
The uniqueness of this compound lies in its seven-membered ring structure, which imparts specific chemical reactivity and potential biological activities not observed in its analogs.
Biological Activity
Ethyl 4-Oxoazepane-1-carboxylate (C9H15NO3) is a seven-membered heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is characterized by the presence of an oxo group at the fourth position of the azepane ring and an ethyl ester at the first position. The compound is synthesized through various methods, with applications in medicinal chemistry and materials science due to its unique structural properties.
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits antimicrobial and antiviral activities. Preliminary studies suggest that it may inhibit the growth of various bacterial strains and viruses, making it a candidate for further development in pharmacology.
Muscarinic M4 Receptor Agonism
A significant area of interest is the compound's role as a muscarinic M4 receptor agonist . This interaction suggests potential therapeutic applications in treating neuropharmacological disorders such as schizophrenia, where neurotransmitter imbalances are prevalent. The agonistic action on M4 receptors may influence cognitive functions and memory, indicating a pathway for drug development aimed at enhancing cognitive performance .
The mechanism by which this compound exerts its biological effects involves its interaction with specific receptors and enzymes. It acts as a substrate for various enzymes, leading to the formation of biologically active metabolites. The binding affinity to muscarinic receptors modulates their activity, influencing cellular signaling pathways related to cognition and memory .
Case Studies and Experimental Data
- Antimicrobial Activity : In vitro studies have shown that this compound displays significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.
- Neuropharmacological Studies : A study focusing on the compound's effects on cognitive functions demonstrated that it enhances memory retention in animal models. This suggests a possible application in treating cognitive deficits associated with neurodegenerative diseases .
- Comparative Analysis : When compared to structurally similar compounds like Ethyl 4-Oxohexanoate and Ethyl 4-Oxoheptanoate, this compound shows distinct biological activities due to its unique seven-membered ring structure, which may confer specific reactivity and receptor interactions not observed in its analogs.
Data Tables
Property | Value |
---|---|
Molecular Formula | C9H15NO3 |
Molecular Weight | 185.23 g/mol |
Solubility | Soluble in chloroform, ethanol, ethyl ether |
Biological Activity | Antimicrobial, Muscarinic M4 receptor agonist |
Biological Activity Type | Observations |
---|---|
Antimicrobial | Effective against Gram-positive bacteria |
Neuropharmacological | Enhances memory in animal models |
Properties
IUPAC Name |
ethyl 4-oxoazepane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9(12)10-6-3-4-8(11)5-7-10/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUMPBFHLUYONP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506188 | |
Record name | Ethyl 4-oxoazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56515-89-0 | |
Record name | Ethyl 4-oxoazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Carbethoxyazepan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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